molecular formula C15H17N3O2 B6578839 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1170480-49-5

1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B6578839
CAS No.: 1170480-49-5
M. Wt: 271.31 g/mol
InChI Key: JMFVXXHRDDBEPZ-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 2,4-dimethylphenyl group at position 1 and a 3-methyl-1,2,4-oxadiazole moiety at position 2. This structure combines lipophilic aromatic substituents with a heterocyclic oxadiazole ring, which is often associated with metabolic stability and bioactivity in medicinal chemistry .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-9-4-5-13(10(2)6-9)18-8-12(7-14(18)19)15-16-11(3)17-20-15/h4-6,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFVXXHRDDBEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Donor–Acceptor Cyclopropane Ring-Opening

The pyrrolidin-2-one scaffold is efficiently synthesized via nickel-catalyzed ring-opening of donor–acceptor (DA) cyclopropanes. In a representative protocol:

  • Dimethyl 2-arylcyclopropane-1,1-dicarboxylates react with 2,4-dimethylaniline in the presence of Ni(ClO₄)₂·6H₂O (20 mol%) and acetic acid in dichloroethane (DCE) .

  • The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic cyclopropane, followed by lactamization to yield 1-(2,4-dimethylphenyl)pyrrolidin-2-one derivatives.

  • Key parameters:

    • Temperature : Reflux conditions (80–100°C).

    • Solvent : Toluene or DCE for optimal cyclization.

    • Yield : 45–79% after dealkoxycarbonylation (saponification and thermolysis).

Example Protocol:

ComponentQuantity/Detail
DA Cyclopropane0.73 mmol
2,4-Dimethylaniline0.73 mmol
Ni(ClO₄)₂·6H₂O20 mol%
Acetic Acid2 equiv.
Solvent SystemDCE/toluene (5:4.9 mL)
DealkoxycarbonylationNaOH (1.39 mmol), ethanol/water (3.9:1.4 mL)
Final Yield45–79%

1,2,4-Oxadiazole Ring Construction

Cyclization of Amidoximes

The 3-methyl-1,2,4-oxadiazol-5-yl group is introduced via cyclodehydration of amidoximes:

  • Step 1 : Condensation of methyl 3-methylpropionamidoxime with chloroacetyl chloride forms an intermediate acylated amidoxime.

  • Step 2 : Intramolecular cyclization under basic conditions (e.g., K₂CO₃) yields the 1,2,4-oxadiazole ring.

  • Key Reagents :

    • Triethyl orthoformate (TEOF) for cyclization.

    • FeCl₃/K₂CO₃ for oxidative coupling.

Optimization:

ParameterOptimal Condition
Oxidizing AgentmCPBA (meta-chloroperbenzoic acid)
SolventDichloromethane (DCM)
Reaction Time3 hours at ambient temperature
Yield56–89%

Coupling Strategies for Final Assembly

Nucleophilic Substitution at C(4) of Pyrrolidin-2-One

The oxadiazole moiety is introduced at the C(4) position of the pyrrolidin-2-one core via alkylation or Mitsunobu reaction:

  • Intermediate Preparation :

    • 4-Hydroxypyrrolidin-2-one is converted to 4-bromopyrrolidin-2-one using PBr₃.

  • Coupling Reaction :

    • The bromide reacts with 5-mercapto-3-methyl-1,2,4-oxadiazole under basic conditions (K₂CO₃, DMF).

  • Yield : 60–70% after purification.

One-Pot Multicomponent Approaches

InCl₃-Catalyzed Cascade Reaction

A streamlined synthesis employs indium(III) chloride to catalyze a four-component reaction:

  • Components :

    • Ethyl acetoacetate (pyrrolidinone precursor).

    • Hydrazine hydrate (ring-opening agent).

    • Methyl benzoylformate (oxadiazole precursor).

    • Malononitrile (cyclization agent).

  • Conditions :

    • Ultrasound irradiation (25 kHz, 40°C).

    • Solvent : 50% ethanol.

  • Yield : 80–95%.

Mechanistic Pathway:

  • Formation of a β-ketoester hydrazone intermediate.

  • InCl₃-mediated cyclization to pyrrolidinone.

  • Simultaneous oxadiazole formation via dehydration.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR :

    • Pyrrolidin-2-one protons appear as multiplet signals at δ 3.2–3.8 ppm.

    • Aromatic protons (2,4-dimethylphenyl) resonate at δ 7.1–7.3 ppm.

  • X-ray Crystallography :

    • Single-crystal analysis confirms the racemic mixture of the final compound.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
DA Cyclopropane Ring-Opening45–79High regioselectivityRequires toxic nickel catalysts
Amidoxime Cyclization56–89Scalable under mild conditionsMulti-step purification
Multicomponent80–95One-pot, green chemistry compliantSpecialized equipment (ultrasound)

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds featuring the oxadiazole ring have been shown to exhibit activity against a range of bacterial strains. The specific compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

Anticancer Properties

Research has also focused on the anticancer potential of oxadiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, it has been tested against various cancer cell lines, showing a dose-dependent response that suggests its potential as a chemotherapeutic agent .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of similar pyrrolidine derivatives. The compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pesticidal Activity

The compound's structure suggests potential applications in agricultural pest management. Oxadiazole derivatives are known for their insecticidal properties, and research has indicated that this compound could be effective against specific agricultural pests. Field studies are necessary to evaluate its effectiveness and safety in real-world agricultural settings .

Herbicidal Properties

In addition to insecticidal applications, there is growing interest in the herbicidal potential of oxadiazole compounds. Preliminary laboratory studies suggest that this compound may inhibit the growth of certain weeds without adversely affecting crop yield .

Polymer Chemistry

The unique chemical properties of 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Coatings and Adhesives

Due to its chemical stability and potential adhesive properties, this compound may find applications in the formulation of coatings and adhesives that require durability under harsh conditions .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Effective against multiple bacterial strains
Anticancer Induces apoptosis in cancer cell lines
Neuroprotective Protects neuronal cells from oxidative stress
Pesticidal Effective against specific agricultural pests
Herbicidal Inhibits weed growth without harming crops
Polymer Chemistry Enhances thermal stability in polymer matrices
Coatings/Adhesives Durable under harsh conditions

Mechanism of Action

The mechanism by which 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or chemical transformations.

Comparison with Similar Compounds

Implications for Further Research

  • Synthetic Optimization : Modifying the aryl and oxadiazole substituents (e.g., introducing hydroxyl or halogen groups) could enhance bioactivity, as seen in .
  • Computational Studies : Density-functional theory (DFT) analyses (as in ) could predict electronic properties and reactivity .
  • Crystallographic Data : SHELX-based structural determinations () may clarify conformational preferences .

Biological Activity

The compound 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a novel synthetic molecule that incorporates various bioactive functional groups. This article explores its biological activities, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O2C_{14}H_{16}N_4O_2, with a molecular weight of approximately 272.31 g/mol. It features a pyrrolidin-2-one backbone fused with a 1,2,4-oxadiazole ring and a dimethylphenyl substituent. The structural characteristics suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives. These compounds exhibit significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa10HDAC Inhibition
Compound BMCF-715CA Inhibition
This compoundA549TBDTBD

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory process. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole moiety possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Oxadiazole Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli50 µg/mL
Compound DS. aureus30 µg/mL
This compoundTBDTBD

Case Studies

In a study published in PubMed Central, researchers synthesized several oxadiazole derivatives and evaluated their biological activities. Notably, compounds similar to the target molecule demonstrated significant cytotoxicity against cancer cells while exhibiting low toxicity to normal cells .

Another case study focused on the anti-inflammatory properties of oxadiazole derivatives, where one compound reduced inflammation markers in animal models significantly compared to control groups .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in disease pathways. For instance:

  • HDAC Inhibition : Leads to increased acetylation of histones, resulting in altered gene expression related to cell cycle regulation.
  • COX Inhibition : Reduces prostaglandin synthesis, thereby alleviating pain and inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, and how can reaction yields be improved?

  • Methodology : The compound’s synthesis likely involves cyclization of precursors like pyrrolidinone and oxadiazole derivatives. A two-step approach is common:

Oxadiazole formation : React nitrile derivatives with hydroxylamine under reflux in ethanol (see analogous procedures in ).

Coupling : Use Suzuki-Miyaura or Ullmann coupling to attach the 2,4-dimethylphenyl group.

  • Yield optimization : Monitor reaction progress via TLC (as in ) and adjust catalyst loading (e.g., Pd(PPh₃)₄ for coupling). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Key techniques :

  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., methyl groups on phenyl and oxadiazole).
  • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) bands.
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺).
    • Conflict resolution : Cross-validate with X-ray crystallography (as in ) or computational NMR prediction tools (e.g., DFT).

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (see ’s approach with additives).
  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    • Dose-response analysis : Apply logarithmic concentration ranges (1 nM–100 µM) and triplicate replicates (aligning with ’s experimental design).

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with target proteins, and what limitations arise from force field choices?

  • Methodology :

  • Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., kinase targets).
  • MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields.
    • Limitations : Force fields may misrepresent oxadiazole polarization; validate with QM/MM hybrid methods. Reference ’s emphasis on theory-driven frameworks.

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Root causes : Variability in assay conditions (e.g., buffer pH, cell passage number).
  • Solutions :

  • Standardize protocols (e.g., ’s buffer preparation: pH 6.5 ammonium acetate).
  • Perform meta-analysis using ANOVA to identify outliers (as in ’s split-plot design).

Q. How does the compound’s stability under physiological conditions impact its bioavailability?

  • Experimental design :

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC ( ’s environmental fate framework).
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.

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